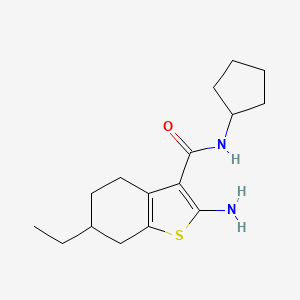![molecular formula C9H11BrF2N4O B2515689 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1005631-88-8](/img/structure/B2515689.png)
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel pyrazole derivatives has been explored in various studies. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases were synthesized using a specific acetohydrazide compound as a starting material, which was then evaluated for anticancer activity against the MCF-7 breast cancer cell line . Another study investigated the cyclization reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with different electrophiles, leading to the formation of alternative cyclic imide products, which were characterized by NMR and X-ray crystallography . Additionally, the complex reactions of acetohydrazides with unsaturated diketones were studied, yielding various heterocyclic compounds depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods. In the case of antipyrine-like derivatives, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were employed to understand the intermolecular interactions and the stabilization of the crystal packing through hydrogen bonds and π-interactions .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been a subject of interest. For example, the thermolysis of hexasubstituted-4,5-dihydro-3H-pyrazoles led to the formation of pentasubstituted cyclopropanes, with the product distributions suggesting a nitrogen gas extrusion mechanism . Another study described the acetic acid-catalyzed (3 + 2) cyclization of dicyanocyclopropanes with arylhydrazines, resulting in the synthesis of dihydropyrazoles with a trans-selective double substituent pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and the nature of their substituents. The cytotoxic activity of synthesized compounds against breast cancer cells indicates the potential pharmaceutical applications of these molecules . The solid-state structures of antipyrine derivatives revealed that their stability is significantly influenced by electrostatic energy contributions from hydrogen bonding and π-interactions .
科学的研究の応用
Synthesis and Chemistry of Pyrazolines
Research on pyrazolines, a class of compounds closely related to the chemical structure of interest, highlights the synthetic versatility of these molecules for producing highly substituted variants. The development of synthetic routes to pentasubstituted 2H-pyrazoles provides key starting materials for several unique series of pyrazolines, which can be further transformed into hexasubstituted cyclopropanes through thermolysis. These reactions offer a pathway to synthesize structurally diverse compounds with potential applications in materials science and organic synthesis. Pyrazolines also serve as oxygen-atom transfer reagents, demonstrating their utility in creating complex molecular structures (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, which is structurally similar to the compound , is recognized as a pharmacophore with significant implications in medicinal chemistry. Pyrazoles are integral to a wide array of biologically active compounds and serve as versatile synthons in organic synthesis. This diversity underlines the potential of pyrazole derivatives in discovering new therapeutic agents, with activities ranging from anticancer to antiviral effects. The synthesis of pyrazole appended heterocyclic skeletons demonstrates the importance of pyrazoles in the development of novel pharmaceuticals (Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives as Anticancer Agents
Investigations into pyrazoline derivatives have identified their significant potential as anticancer agents. Synthesis under microwave conditions and the biological evaluation of these compounds reveal their applicability in treating various cancers. The structural versatility of pyrazolines allows for the creation of derivatives with enhanced biological activities, showcasing the role of these compounds in the development of new therapeutic strategies against cancer (Sheetal et al., 2018).
Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, closely related in function to the target compound, have emerged as promising anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, plays a crucial role in determining the activity profile of these compounds. This highlights the significance of trifluoromethylpyrazoles in medicinal chemistry, providing a pathway for the development of novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Therapeutic Applications of Pyrazolines
Recent reviews have underscored the extensive therapeutic applications of pyrazoline derivatives, from antimicrobial to antinociceptive activities. This broad spectrum of pharmacological effects underlines the importance of pyrazoline-based compounds in drug discovery and development. The exploration of pyrazoline derivatives continues to offer promising avenues for the creation of new drugs with targeted therapeutic profiles (Shaaban, Mayhoub, & Farag, 2012).
特性
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N4O/c10-6-7(9(11)12)15-16(3-5(17)14-13)8(6)4-1-2-4/h4,9H,1-3,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSOGNBXCDCIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)NN)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)
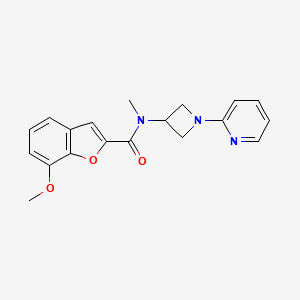

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)
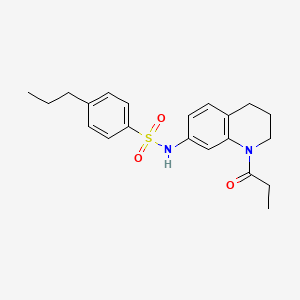
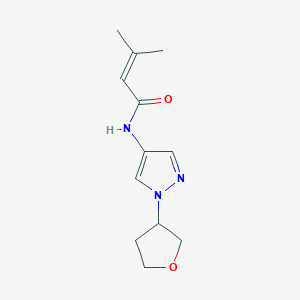
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
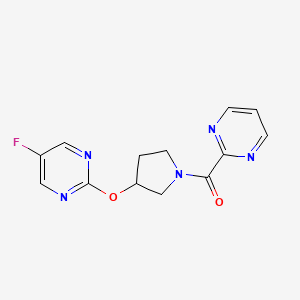
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)
